2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate
CAS No.: 1712667-66-7
Cat. No.: VC2953637
Molecular Formula: C10H11F3N2O2
Molecular Weight: 248.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1712667-66-7 |
|---|---|
| Molecular Formula | C10H11F3N2O2 |
| Molecular Weight | 248.2 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate |
| Standard InChI | InChI=1S/C10H11F3N2O2/c1-6-3-7(2)14-8(4-6)15-9(16)17-5-10(11,12)13/h3-4H,5H2,1-2H3,(H,14,15,16) |
| Standard InChI Key | PXQGEVBKZBCTCR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=C1)NC(=O)OCC(F)(F)F)C |
| Canonical SMILES | CC1=CC(=NC(=C1)NC(=O)OCC(F)(F)F)C |
Introduction
Chemical Structure and Properties
2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate is a trifluoroethyl carbamate derivative characterized by a 4,6-dimethylpyridin-2-yl group attached to the nitrogen of the carbamate functionality. The compound's structure features a trifluoroethyl group that imparts distinctive chemical properties compared to other carbamate derivatives.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁F₃N₂O₂ |
| Molecular Weight | 248.2 g/mol |
| CAS Number | 1712667-66-7 |
| IUPAC Name | 2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate |
| Standard InChI | InChI=1S/C10H11F3N2O2/c1-6-3-7(2)14-8(4-6)15-9(16)17-5-10(11,12)13/h3-4H,5H2,1-2H3,(H,14,15,16) |
| Standard InChIKey | PXQGEVBKZBCTCR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=C1)NC(=O)OCC(F)(F)F)C |
The compound contains a central carbamate group (-NC(=O)O-) linking the 4,6-dimethylpyridin-2-yl moiety to the 2,2,2-trifluoroethyl group. The presence of the trifluoromethyl group (-CF₃) significantly affects the compound's physical and chemical properties, particularly its reactivity and stability.
| Property | Description |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (dichloromethane, chloroform, acetonitrile); limited solubility in water |
| Stability | Relatively stable under standard laboratory conditions |
| Storage | Recommended storage at room temperature in sealed containers |
The trifluoroethyl group contributes to the compound's lipophilicity and affects its partition coefficient, potentially enhancing its membrane permeability in biological systems.
Synthesis Methods
The synthesis of 2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate can be achieved through several established methodologies for carbamate formation. The most common approaches involve the reaction of amines with carbamoyl chlorides or reaction with carbonate derivatives.
Synthesis from Bis(2,2,2-trifluoroethyl) Carbonate
One effective approach for synthesizing trifluoroethyl carbamates involves the reaction of bis(2,2,2-trifluoroethyl) carbonate with the corresponding amine (in this case, 4,6-dimethylpyridin-2-amine) in the presence of a base at room temperature:
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Bis(2,2,2-trifluoroethyl) carbonate is mixed with 4,6-dimethylpyridin-2-amine in dichloromethane at 0°C in the presence of triethylamine.
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The reaction mixture is stirred for approximately 6 hours at room temperature.
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After solvent removal, the crude carbamate is obtained in high purity .
Synthesis from 2,2,2-Trifluoroethylchloroformate
An alternative method involves the use of 2,2,2-trifluoroethylchloroformate, which reacts with aromatic amines under similar conditions:
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2,2,2-trifluoroethylchloroformate is combined with 4,6-dimethylpyridin-2-amine in dichloromethane at 0°C with triethylamine as a base.
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The reaction mixture is stirred at room temperature for 3-6 hours.
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The resulting carbamate can be isolated after solvent removal and purification .
Both reagents (bis(2,2,2-trifluoroethyl) carbonate and 2,2,2-trifluoroethylchloroformate) can be synthesized simultaneously through the reaction between triphosgene and 2,2,2-trifluoroethanol, making them readily available for carbamate synthesis .
Advantages of Trifluoroethyl Carbamates
The moderate reactivity of 2,2,2-trifluoroethyl carbamates (pKa of 2,2,2-trifluoroethanol ≈ 12) compared to ethyl and phenyl carbamates provides significant advantages in synthesis:
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Prevents formation of symmetrical ureas during carbamate synthesis
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Allows for rapid interaction with nucleophiles
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Produces volatile and easily separable by-products (2,2,2-trifluoroethanol)
Reactivity and Chemical Properties
The reactivity of 2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate is largely influenced by the presence of the trifluoroethyl group and the carbamate functionality.
Carbamate Reactivity
Trifluoroethyl carbamates exhibit distinctive reactivity patterns:
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Nucleophilic Substitution: The carbamate group can undergo nucleophilic substitution with various nucleophiles such as amines, hydrazines, and alcohols.
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Hydrolysis: Under basic or acidic conditions, the carbamate can undergo hydrolysis, releasing the amine and 2,2,2-trifluoroethanol.
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Thermal Decomposition: At elevated temperatures, carbamates can decompose to form isocyanates and alcohols .
Applications in Synthesis
The compound has potential utility as an intermediate in the synthesis of more complex molecules:
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Formation of Semicarbazides: Reaction with hydrazine can produce 4-substituted semicarbazides, which are valuable building blocks in pharmaceutical synthesis.
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Synthesis of Unsymmetrical Ureas: The trifluoroethyl carbamate can react with primary or secondary amines to produce di- or trisubstituted ureas respectively .
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Protection Group Chemistry: The carbamate functionality can serve as a protecting group for amines in multistep synthesis.
Structural Comparison with Related Compounds
Several related compounds provide insight into the structural features and potential applications of 2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate.
Comparison with tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
| Property | 2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate | tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate |
|---|---|---|
| Molecular Weight | 248.2 g/mol | 222.28 g/mol |
| Leaving Group | 2,2,2-trifluoroethoxy | tert-butoxy |
| Reactivity | Higher reactivity due to electron-withdrawing CF₃ group | Lower reactivity, more stable under basic conditions |
| Applications | Intermediate in synthesis, semicarbazide formation | Commonly used protecting group in peptide synthesis |
The tert-butyl variant, with CAS number 848472-36-6, provides a useful comparison for understanding how the fluorinated moiety affects the chemical behavior of the carbamate .
Comparison with Other Trifluoroethyl Carbamates
Similar trifluoroethyl carbamates have been documented in the literature, including:
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2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate (CAS 1198058-39-7)
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2,2,2-Trifluorethyl-{4,6-diamino-2-[1-(2-fluorbenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate
These compounds share the trifluoroethyl carbamate functionality but differ in the nitrogen-containing heterocyclic component, which affects their biological activity and physicochemical properties .
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